
4,5-diethyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4,5-Diethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C6H11N3S and a molecular weight of 157.24 g/mol . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole nucleus have been known to exhibit inhibitory activity against various enzymes .
Mode of Action
The mode of action of 4,5-diethyl-4H-1,2,4-triazole-3-thiol involves interaction with its targets, leading to changes in their function. In the case of 1,2,4-triazole derivatives, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the activity of the target enzyme, potentially altering biochemical pathways within the cell .
Biochemical Pathways
1,2,4-triazole derivatives have been reported to inhibit enzymes such as alpha-amylase and alpha-glucosidase . These enzymes are involved in the breakdown of complex carbohydrates, suggesting that this compound may affect carbohydrate metabolism.
Pharmacokinetics
The physicochemical properties of a compound, such as its molecular weight and solubility, can influence its pharmacokinetic profile .
Result of Action
Inhibition of enzymes like alpha-amylase and alpha-glucosidase by 1,2,4-triazole derivatives can potentially alter cellular metabolism and lead to changes in cell function .
Biochemical Analysis
Biochemical Properties
4,5-Diethyl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. Studies have shown that this compound interacts with kinases such as CLK1 and DYRK1A, exhibiting potent inhibitory effects . The interaction involves the formation of hydrogen bonds between the thiol group of this compound and the carbonyl group of Glu 169 in the receptor . This interaction enhances the compound’s selectivity and potency towards these kinases, making it a promising candidate for therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory action on kinases like CLK1 and DYRK1A can lead to alterations in cell cycle regulation and apoptosis . Additionally, this compound has been shown to modulate the expression of genes involved in neurodegenerative diseases, highlighting its potential in therapeutic interventions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s thiol group forms hydrogen bonds with key residues in the active sites of target enzymes, leading to enzyme inhibition . This inhibition can result in the downregulation of signaling pathways and changes in gene expression. The molecular mechanism also involves the stabilization of the compound within the enzyme’s active site, enhancing its inhibitory potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can maintain its inhibitory effects on target enzymes, leading to sustained alterations in cellular function . These findings suggest that the compound is suitable for extended experimental applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and efficacy, making it essential to consider metabolic pathways in therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic potential . The distribution of this compound is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its efficacy in biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate hydrazide compounds with thiosemicarbazides. For instance, furan-2-carboxylic acid hydrazide and phenylacetic acid hydrazide can be converted into 1,4-substituted thiosemicarbazides, which are then cyclized to form the desired triazole-thiol derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Substitution: It can undergo S-alkylation reactions to form S-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Alkyl halides are typically used for S-alkylation reactions.
Major Products:
Oxidation: Disulfides.
Substitution: S-substituted triazole derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
4,5-Diethyl-4H-1,2,4-triazole-3-thiol serves as a foundational compound in organic synthesis. It is often utilized to create more complex molecules through various chemical reactions such as oxidation and substitution. For example, it can undergo oxidation to form disulfides or be involved in S-alkylation reactions to yield S-substituted derivatives .
Biological Applications
Antimicrobial Activity
This compound has demonstrated potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for developing new antimicrobial therapies . Studies indicate that derivatives of this compound exhibit potent antibacterial activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .
Anticancer Properties
Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies utilizing the MTT assay revealed that certain derivatives were particularly effective against melanoma and triple-negative breast cancer cell lines . The mechanism involves inducing apoptosis through specific signaling pathways and inhibiting cancer cell migration .
Industrial Applications
Material Development
In industrial contexts, this compound is being explored for its potential use in developing new materials. These include corrosion inhibitors and plant growth regulators due to its unique chemical properties .
Summary of Scientific Research Applications
Application Area | Description | Examples/Findings |
---|---|---|
Chemical Synthesis | Building block for complex molecules | Used in oxidation and substitution reactions |
Biological Activity | Antimicrobial and anticancer properties | Effective against E. coli, melanoma cells |
Mechanism of Action | Enzyme inhibition; kinase interaction | Inhibits alpha-amylase; affects cell cycle |
Industrial Use | Development of new materials | Corrosion inhibitors; plant growth regulators |
Comparison with Similar Compounds
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Comparison: 4,5-Diethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 4-methyl-4H-1,2,4-triazole-3-thiol, the diethyl substitution provides different steric and electronic properties, potentially leading to distinct biological effects . Similarly, the presence of a pyridyl group in 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol introduces additional sites for interaction with biological targets, making it suitable for different applications .
Biological Activity
4,5-Diethyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and applications in medicinal chemistry.
The biological activity of this compound primarily arises from its interaction with various enzymes and cellular pathways:
- Enzyme Inhibition : This compound has been shown to inhibit key enzymes such as alpha-amylase and alpha-glucosidase, which are crucial in carbohydrate metabolism. The inhibition of these enzymes can lead to altered glucose metabolism and potential therapeutic effects in diabetes management.
- Kinase Interaction : Research indicates that this compound interacts with kinases like CLK1 and DYRK1A. This interaction can influence cell cycle regulation and apoptosis pathways by modulating gene expression and cellular signaling .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its physicochemical properties:
- Solubility : The compound exhibits moderate solubility in aqueous environments, which is essential for its bioavailability.
- Stability : Studies show that the compound remains stable under standard laboratory conditions with minimal degradation over time.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:
- Cytotoxicity Testing : In vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). Notably, certain derivatives were more selective towards cancer cells compared to normal cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Efficacy : The synthesized derivatives showed activity against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Minimum inhibitory concentrations (MIC) ranged from 31.25 to 62.5 µg/mL .
Study on Anticancer Activity
A study investigated the cytotoxic effects of 1,2,4-triazole derivatives bearing hydrazone moieties. Among the tested compounds, certain derivatives of this compound exhibited enhanced potency against melanoma cells. The most active compounds were identified as potential candidates for further development as antimetastatic agents due to their ability to inhibit cancer cell migration .
Antimicrobial Study
Another research effort focused on synthesizing S-substituted derivatives of triazole thiols. The biological screening revealed that these compounds maintained significant antimicrobial activity across various strains at concentrations conducive to therapeutic use .
Summary of Biological Activities
Properties
IUPAC Name |
3,4-diethyl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-3-5-7-8-6(10)9(5)4-2/h3-4H2,1-2H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZYDHORRSFYSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397014 | |
Record name | 4,5-diethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29448-78-0 | |
Record name | 4,5-diethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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